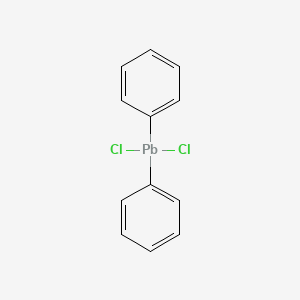

Diphenyllead dichloride

Description

The exact mass of the compound Diphenyllead dichloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 173034. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Diphenyllead dichloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diphenyllead dichloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dichloro(diphenyl)plumbane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H5.2ClH.Pb/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYWRKSVJFJVTB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2Pb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10175410 | |

| Record name | Plumbane, dichlorodiphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2117-69-3 | |

| Record name | Dichlorodiphenylplumbane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2117-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Plumbane, dichlorodiphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002117693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyllead dichloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173034 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Plumbane, dichlorodiphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyllead dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Diphenyllead Dichloride: Chemical Properties, Structure, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Landscape of Organolead Chemistry

Organolead compounds, characterized by a direct carbon-lead bond, occupy a unique and historically significant niche in the field of organometallic chemistry.[1][2] While the toxicity of lead compounds has curtailed their widespread use, their distinct reactivity continues to be of interest in specialized synthetic applications.[1] Among these, diphenyllead dichloride (Ph₂PbCl₂) serves as a key intermediate and precursor for the synthesis of other organolead derivatives. This guide provides a comprehensive technical overview of the chemical properties, structure, and handling of diphenyllead dichloride, with a focus on providing actionable insights for researchers in synthetic chemistry and drug development. Although organolead compounds are not typically considered for direct therapeutic use due to their inherent toxicity, understanding their chemistry is valuable for the synthesis of complex organic molecules that may possess biological activity.[3]

Molecular Structure and Chemical Properties

Diphenyllead dichloride is a white crystalline solid at room temperature.[4] The central lead atom is in the +4 oxidation state, forming covalent bonds with two phenyl groups and two chlorine atoms.

Structural Characteristics

-

IUPAC Name: Dichloro(diphenyl)plumbane[5]

-

CAS Number: 2117-69-3[5]

-

Molecular Formula: C₁₂H₁₀Cl₂Pb[5]

Physicochemical Properties

A summary of the key physicochemical properties of diphenyllead dichloride is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 432.31 g/mol | [5] |

| Melting Point | Decomposes | [5] |

| Solubility | Insoluble in water. Soluble in organic solvents like benzene. | [6] |

| Appearance | White crystalline solid | [4] |

Spectroscopic Characterization

The characterization of diphenyllead dichloride relies on a combination of spectroscopic techniques. While a comprehensive public database of its spectra is limited, the expected spectral features can be predicted based on its structure and data from related compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the phenyl protons. The integration of these signals would correspond to 10 protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for the phenyl carbons. The carbon attached directly to the lead atom (ipso-carbon) will have a characteristic chemical shift, and its coupling to the ²⁰⁷Pb nucleus (a spin-1/2 nucleus with a natural abundance of 22.1%) would result in satellite peaks.

-

-

Vibrational Spectroscopy (IR and Raman):

-

The infrared (IR) and Raman spectra will be dominated by the vibrational modes of the phenyl rings. Characteristic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region.[7]

-

The Pb-C and Pb-Cl stretching and bending vibrations will appear in the far-infrared and low-frequency Raman regions.

-

-

Mass Spectrometry (MS):

-

Electron ionization mass spectrometry (EI-MS) would likely show the molecular ion peak [M]⁺, although it may be weak due to the lability of the C-Pb bond.

-

The fragmentation pattern would be characterized by the loss of phenyl and chloride radicals.[4][8] The isotopic pattern of lead (²⁰⁴Pb, ²⁰⁶Pb, ²⁰⁷Pb, ²⁰⁸Pb) would be a key feature in identifying lead-containing fragments.

-

Experimental Protocols

Caution: Diphenyllead dichloride is a highly toxic compound. All handling and synthesis must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Synthesis of Diphenyllead Dichloride

A common method for the preparation of diphenyllead dichloride involves the reaction of tetraphenyllead with hydrogen chloride.[9]

Reaction:

(C₆H₅)₄Pb + 2 HCl → (C₆H₅)₂PbCl₂ + 2 C₆H₆

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of diphenyllead dichloride.

Step-by-Step Protocol:

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser, dissolve tetraphenyllead in anhydrous benzene.

-

Reaction: Bubble dry hydrogen chloride gas through the stirred solution at room temperature. The reaction is typically exothermic.

-

Monitoring: Monitor the progress of the reaction by a suitable method, such as thin-layer chromatography (TLC), to observe the consumption of the starting material.

-

Isolation: Upon completion of the reaction, the diphenyllead dichloride will precipitate out of the solution. Collect the white solid by filtration.

-

Washing: Wash the collected solid with small portions of cold benzene to remove any unreacted starting material and benzene formed as a byproduct.

-

Drying: Dry the product under vacuum to remove residual solvent.

-

Purification (Optional): For higher purity, the diphenyllead dichloride can be recrystallized from hot benzene.

Reactivity and Applications in Synthesis

The chemistry of diphenyllead dichloride is dominated by the reactivity of the Pb-Cl and Pb-C bonds.

Reactions at the Pb-Cl Bond

The chloride ligands can be substituted by other nucleophiles. For instance, reaction with organolithium or Grignard reagents can lead to the formation of tetraorganolead compounds.[10]

(C₆H₅)₂PbCl₂ + 2 R-Li → (C₆H₅)₂PbR₂ + 2 LiCl

Reactions Involving the Pb-C Bond

The phenyl groups can be cleaved under certain conditions. The weak C-Pb bond allows for transmetalation reactions, where the phenyl group is transferred to another metal.[2] This reactivity has been explored in cross-coupling reactions, although the use of less toxic organometallic reagents (e.g., organoboron or organotin compounds) is now more common.

Potential Relevance to Drug Development

While the direct application of organolead compounds in pharmaceuticals is precluded by their toxicity, their unique reactivity can be harnessed in the synthesis of complex organic molecules. For instance, organolead triacetates have been used as reagents for electrophilic arylation to create sterically hindered structures, which can be relevant in the synthesis of bioactive natural products or their analogues.[11] The development of catalytic methods that could potentially use lead compounds in trace amounts is an area of academic interest, although practical applications in pharmaceutical manufacturing are limited due to stringent regulations regarding heavy metal contamination. The primary relevance for drug development professionals lies in understanding the potential for lead contamination in synthetic routes and the toxicological profile of such impurities.[3]

Safety and Toxicology

Diphenyllead dichloride is a hazardous substance and must be handled with extreme caution. It is harmful if swallowed or inhaled and is suspected of causing reproductive toxicity.[4] Organolead compounds, in general, are neurotoxins.[7] The toxicity of organolead compounds is a critical consideration in any synthetic application and necessitates rigorous safety protocols and waste disposal procedures.

Conclusion

Diphenyllead dichloride is a foundational organolead compound with well-defined, albeit hazardous, chemical properties. For researchers in synthetic chemistry, it offers a pathway to a range of other organolead derivatives and can serve as a reagent in specific synthetic transformations. For professionals in drug development, an understanding of its chemistry is primarily important from a safety, toxicology, and impurity profiling perspective. The protocols and data presented in this guide are intended to provide a solid foundation for the safe and effective handling and utilization of this compound in a research setting.

References

- Balachandran, V., & Karunathan, R. (2012). Vibrational spectra, Ab-initio, DFT calculations, PDD, Vibrational assignment. Elixir Vib. Spec., 48, 9663-9668.

-

Chemeurope.com. (n.d.). Organolead compound. Retrieved from [Link]

-

Wikipedia. (2023). Organolead chemistry. Retrieved from [Link]

- Pinkerton, A. A., & Schwarzenbach, D. (1982). A parmagnetic nuclear magnetic resonance study of the lanthanide complexes [Ln(S2PMe2)4]–. Determination of phosphorus hyperfine coupling and solution structures. Journal of the Chemical Society, Dalton Transactions, (7), 1309-1315.

- Allen, D. W., & Ashford, J. S. (1982). The chemistry of heteroarylphosphorus compounds. Part 15. Phosphorus-31 nuclear magnetic resonance studies of the donor properties of heteroarylphosphines towards selenium and platinum(II). Journal of the Chemical Society, Dalton Transactions, (3), 461-464.

- Gilman, H., & Robinson, J. D. (1929). THE PREPARATION OF TRIPHENYL LEAD CHLORIDE AND DIPHENYL LEAD DICHLORIDE. Journal of the American Chemical Society, 51(10), 3112-3114.

-

PubChem. (n.d.). Diphenyllead dichloride. Retrieved from [Link]

-

Chemguide. (n.d.). MASS SPECTRA - FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Wikipedia. (2023). Cambridge Structural Database. Retrieved from [Link]

-

DTIC. (1962). THE INFRARED SPECTRA AND VIBRATIONAL ASSIGNMENTS FOR SOME ORGANOMETALLIC COMPOUNDS. Retrieved from [Link]

- Appraisal of the Impact of Applying Organometallic Compounds in Cancer Therapy. (2023). Asian Journal of Chemistry, 35(11), 2631-2638.

-

University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

- Hornillos, V., Giannerini, M., Vila, C., Fañanás-Mastral, M., & Feringa, B. L. (2013). Catalytic direct cross-coupling of organolithium compounds with aryl chlorides. Organic letters, 15(19), 5114-5117.

-

Azolifences.com. (2024). Organometallics for Drug Delivery and Drug Discovery Applications. Retrieved from [Link]

-

PubChem. (n.d.). Diphenyllead dichloride. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR chemical shift (δ/ppm) of H2L and its complexes with R2SnCl2. Retrieved from [Link]

- Li, J. J., & Johnson, D. S. (2024). Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs. Molecules, 29(1), 23.

- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR chemical shifts of trace impurities: industrially preferred solvents used in process and green chemistry. Organic Process Research & Development, 20(3), 661-667.

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

University of Manchester. (n.d.). CCDC 1482235: Experimental Crystal Structure Determination. Retrieved from [Link]

-

Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

-

The Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

-

Wikipedia. (2023). Organolithium reagent. Retrieved from [Link]

-

AZoLifeSciences. (2024). Organometallics for Drug Delivery and Drug Discovery Applications. Retrieved from [Link]

- Uhlmann, C., Feuerstein, T. J., Seifert, T. P., Jung, A. P., Gamer, M. T., Köppe, R., ... & Roesky, P. W. (2015). Luminescent early-late-hetero-tetranuclear group IV–Au (i) bisamidinate complexes. Dalton Transactions, 44(35), 15696-15702.

-

LibreTexts Chemistry. (2023). Infrared: Interpretation. Retrieved from [Link]

-

KGROUP. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

-

OMICS International. (n.d.). Medicinal-chemistry-applications. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

Shindo-Kano Laboratory. (n.d.). Synthesis of Bioactive compounds. Retrieved from [Link]

-

University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

- Marković, V., & Joksović, M. D. (2022). Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. Molecules, 27(18), 5898.

-

LibreTexts Chemistry. (2023). Grignard and Organolithium Reagents. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]

-

SlideShare. (n.d.). Organolithium Compounds and Reactions. Retrieved from [Link]

-

NIST. (n.d.). Lead chloride, triphenyl-. Retrieved from [Link]

-

American Institute of Chemists. (n.d.). VIBRATIONAL SPECTROSCOPIC & MOLECULAR DOCKING STUDIES OF 2,6-DICHLOROBENZYL ALCOHOL. Retrieved from [Link]

-

Wikipedia. (2023). Lead(II) chloride. Retrieved from [Link]

-

WebElements. (n.d.). Lead: lead dichloride. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,2-Dichlorobenzene-d4 - Optional[13C NMR] - Spectrum. Retrieved from [Link]

Sources

- 1. Organolead_compound [chemeurope.com]

- 2. Organolead chemistry - Wikipedia [en.wikipedia.org]

- 3. jaoc.samipubco.com [jaoc.samipubco.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Diphenyllead dichloride | C12H10Cl2Pb | CID 75032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The chemistry of heteroarylphosphorus compounds. Part 15. Phosphorus-31 nuclear magnetic resonance studies of the donor properties of heteroarylphosphines towards selenium and platinum(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. elixirpublishers.com [elixirpublishers.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Lead(II) chloride - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

A Note to the Researcher: Navigating the Chemistry and Hazards of an Archetypal Organolead Compound

An In-Depth Technical Guide to Diphenyllead Dichloride (CAS No. 2117-69-3)

This guide provides a comprehensive technical overview of diphenyllead dichloride, an organometallic compound characterized by two phenyl groups and two chlorine atoms covalently bonded to a central lead(IV) atom. Within the field of organometallic chemistry, organolead compounds have a storied history, from their early synthesis in the 19th century to the large-scale industrial use of tetraethyllead as a gasoline additive.[1][2] Diphenyllead dichloride serves as a quintessential example of a diaryl-dihalo plumbane, a class of compounds that, while historically explored for various applications, are now primarily of academic and research interest due to their profound toxicity.

For professionals in drug development, it is critical to distinguish the term "lead compound" in pharmacology—a promising molecule for further optimization—from organolead compounds containing the element lead (Pb).[3][4][5] Owing to their inherent and severe toxicity, organolead species like diphenyllead dichloride are not viable candidates for therapeutic development.[6][7] This document is therefore structured to provide researchers and scientists with the essential knowledge for its synthesis, handling, and characterization, emphasizing the causality behind its chemical behavior and the stringent safety protocols required for its use.

Part 1: Chemical and Physical Properties

A precise understanding of a compound's physical properties is fundamental to its safe handling, storage, and application in experimental design. The key properties of diphenyllead dichloride are summarized below.

| Property | Value | Source |

| CAS Number | 2117-69-3 | [6][8] |

| IUPAC Name | dichloro(diphenyl)plumbane | [8] |

| Molecular Formula | C₁₂H₁₀Cl₂Pb | [6][8] |

| Molecular Weight | 432.31 g/mol | [6] |

| Appearance | White solid / powder with lumps | [9] |

| Melting Point | 249-251 °C (decomposes) | [6] |

| Boiling Point | 362.3 °C at 760 mmHg (Predicted) | [6] |

| Solubility | Insoluble in water. | [9] |

| Density | 5.85 g/cm³ (for the related PbCl₂) | [7][9] |

Part 2: Synthesis and Reactivity

Synthesis of Diphenyllead Dichloride

The synthesis of diorganolead dihalides typically involves the controlled reaction of a tetraorganolead precursor with a halogenating agent. The most common laboratory-scale synthesis for diphenyllead dichloride involves the reaction of tetraphenyllead with hydrochloric acid.[10][11] The underlying principle of this reaction is the cleavage of the carbon-lead bonds, which are weaker than carbon-tin or carbon-silicon bonds.[12]

The C–Pb bond in tetramethyllead has a dissociation energy of approximately 204 kJ/mol, significantly lower than the C–Sn bond in tetramethyltin (297 kJ/mol).[12] This relative weakness facilitates the stepwise replacement of organic ligands with halides.

Experimental Protocol: Synthesis from Tetraphenyllead

This protocol describes the synthesis via chlorination of a precursor.

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube, dissolve tetraphenyllead in a suitable dry, inert solvent such as benzene. The reaction should be conducted under an inert atmosphere (e.g., Argon) and protected from light.[10]

-

Chlorination: While stirring the solution at room temperature, bubble dry hydrogen chloride (HCl) gas through the solution.[10] The reaction progress can be monitored by observing the precipitation of the product.

-

Stoichiometry Control: The reaction proceeds in stages, first forming triphenyllead chloride and then diphenyllead dichloride. Precise control of the amount of HCl is crucial to prevent further reaction to form phenyllead trichloride.

-

Isolation: Upon completion, the precipitated diphenyllead dichloride is isolated by filtration under an inert atmosphere.

-

Purification: The crude product can be washed with a small amount of cold, dry solvent to remove any unreacted starting material or byproducts. Due to its limited solubility, recrystallization can be challenging.

Caption: Workflow for the synthesis of diphenyllead dichloride.

Core Reactivity

Organolead(IV) compounds like diphenyllead dichloride are primarily defined by the chemistry of the carbon-lead bond.[1][12]

-

Electrophilic Arylation: These compounds can act as electrophilic arylating agents, transferring a phenyl group to a nucleophile. This reactivity has been harnessed in organic synthesis for creating sterically hindered quaternary carbon centers.[1][13]

-

Lewis Acidity: The lead center is Lewis acidic, allowing it to coordinate with Lewis bases. This can lead to hypercoordinate species, distorting the geometry from tetrahedral towards a trigonal bipyramidal or octahedral arrangement, which can influence stability and reaction selectivity.[1]

-

Redistribution Reactions: In solution, organolead halides can undergo redistribution (scrambling) reactions, leading to mixtures of R₄Pb, R₃PbX, R₂PbX₂, and RPbX₃ species.

Part 3: Applications & Relevance in Drug Discovery

Industrial and Research Applications

The practical applications of diphenyllead dichloride are severely limited by its high toxicity. Historically, it has been used in niche areas:

-

Fungicide and Biocide: It has been employed as a fungicide in wood preservation and as a pesticide to prevent microbial contamination in the production of some plastics and rubbers.[6]

-

Chemical Intermediate: It can serve as a precursor for the synthesis of other organolead compounds.[9][14]

However, due to significant health and environmental risks, its use has been heavily restricted in many regions and largely replaced by safer alternatives.[6]

Unsuitability for Drug Development

It is imperative for the target audience to understand that diphenyllead dichloride is not a "lead compound" in the pharmaceutical context.[3] The term "lead" in drug discovery refers to a starting chemical structure for drug design and optimization.[3][15] Organolead compounds are potent neurotoxins and exhibit severe reproductive and systemic toxicity, making them fundamentally unsuitable for therapeutic use.[7][16] The toxic effects stem from the bioaccumulation of lead and its interference with numerous biological processes, including damage to the nervous system, kidneys, and reproductive system.[6][7]

Part 4: Toxicology and Safe Handling

The extreme toxicity of diphenyllead dichloride necessitates rigorous safety protocols. It is classified as a substance that is harmful if swallowed or inhaled, may damage fertility or the unborn child, and causes organ damage through prolonged exposure.[7][8][17]

Summary of Toxicological Hazards

| Hazard Class | GHS Classification | Details |

| Acute Toxicity | H302: Harmful if swallowedH332: Harmful if inhaled | Oral LD50 data for related lead compounds suggest high toxicity.[7][8][18] |

| Reproductive Toxicity | H360: May damage fertility or the unborn child | Lead compounds are known to cross the placenta and have teratogenic effects.[8][16] |

| Specific Target Organ Toxicity (Repeated Exposure) | H372: Causes damage to organs (Central nervous system, Kidney, Blood) | Chronic exposure leads to lead accumulation and systemic damage.[7] |

| Aquatic Toxicity | H410: Very toxic to aquatic life with long lasting effects | Organolead compounds pose a significant environmental hazard.[7] |

Protocol for Safe Handling and Emergency Procedures

1. Engineering Controls:

-

All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Use a dedicated work area that can be easily decontaminated.

2. Personal Protective Equipment (PPE):

-

Gloves: Wear impervious chemical-resistant gloves (e.g., nitrile). Always inspect gloves before use and use proper removal techniques.[7]

-

Eye Protection: Chemical safety goggles are mandatory.

-

Lab Coat: A lab coat must be worn and kept separate from personal clothing.

-

Respiratory Protection: If there is any risk of aerosol generation outside of a fume hood, a respirator is required.

Caption: Essential PPE and primary hazards for handling diphenyllead dichloride.

3. Storage and Disposal:

-

Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[18]

-

Store away from incompatible materials such as strong oxidizing agents.

-

All waste containing diphenyllead dichloride must be treated as hazardous waste and disposed of according to institutional and governmental regulations. Do not release into the environment.[19]

4. Emergency Procedures:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Seek medical attention.[18]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[18]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

References

- Organolead chemistry. Grokipedia.

- Organolead chemistry. Wikipedia.

- Organic Lead. Alfa Chemistry.

- Diphenyllead dichloride | C12H10Cl2Pb | CID 75032. PubChem.

- Cas 2117-69-3, DIPHENYLLEAD DICHLORIDE. LookChem.

- DIPHENYLLEAD DICHLORIDE synthesis. ChemicalBook.

- Organolead Chemistry | Request PDF.

- SAFETY D

- Synthesis of organolead compounds from lead tetraacetate.

- Safety D

- SAFETY D

- Substance Inform

- Safety D

- Material Safety Data Sheet.

- Lead chloride | Cl2Pb | CID 24459. PubChem.

- THE PREPARATION OF TRIPHENYL LEAD CHLORIDE AND DIPHENYL LEAD DICHLORIDE.

- Lead(II) chloride. Wikipedia.

- Lead/Drug Discovery

- 7.4: Drug discovery and development. Chemistry LibreTexts.

- Lead Drug Discover Strategies from Natural Medicines Based on Network Pharmacology. PMC - NIH.

- NATURAL LEAD COMPOUND IN DRUG DESIGN. Jetir.Org.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Lead Drug Discover Strategies from Natural Medicines Based on Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jetir.org [jetir.org]

- 6. Cas 2117-69-3,DIPHENYLLEAD DICHLORIDE | lookchem [lookchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Diphenyllead dichloride | C12H10Cl2Pb | CID 75032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Lead(II) chloride - Wikipedia [en.wikipedia.org]

- 10. DIPHENYLLEAD DICHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Organolead chemistry - Wikipedia [en.wikipedia.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Lead chloride | Cl2Pb | CID 24459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. fishersci.com [fishersci.com]

- 17. Substance Information - ECHA [echa.europa.eu]

- 18. pfaltzandbauer.com [pfaltzandbauer.com]

- 19. ltschem.com [ltschem.com]

The Enduring Chemistry of Organolead Compounds: A Technical Guide for the Modern Researcher

Abstract

Organolead compounds, despite their well-documented toxicity, occupy a unique and historically significant niche in the field of organometallic chemistry. Their distinct reactivity, driven by the weak carbon-lead bond, has enabled transformations not easily achieved with other organometallic reagents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the fundamental chemistry of organolead compounds. We will delve into their synthesis, structure, and reactivity, with a focus on the mechanistic principles that govern their behavior. Furthermore, this guide will explore their applications in organic synthesis, particularly in the construction of complex molecular architectures, and provide detailed, field-proven protocols for their safe handling, quenching, and disposal.

Introduction: A Legacy of Reactivity and Caution

The study of organolead compounds dates back to 1858 with the synthesis of hexaethyldilead.[1] For much of the 20th century, tetraethyllead was a ubiquitous gasoline additive, a testament to its ability to generate radicals and prevent engine knocking.[2] While this large-scale application has been phased out due to environmental and health concerns, the unique chemical properties of organolead species continue to be of interest to the synthetic chemist.

Lead, a member of Group 14, is most commonly found in the +4 oxidation state in its organometallic compounds, a notable deviation from the preference for the +2 state in inorganic lead chemistry due to the inert pair effect.[3] The carbon-lead (C-Pb) bond is significantly weaker than its lighter congeners (C-C, C-Si, C-Sn), with a dissociation energy of approximately 204 kJ/mol for the C-Pb bond in tetramethyllead.[1] This inherent weakness is the cornerstone of organolead reactivity, facilitating homolytic cleavage to generate radicals and enabling a range of transmetalation and coupling reactions.[2]

This guide will provide a robust framework for understanding and utilizing the chemistry of these powerful reagents, while emphasizing the critical importance of rigorous safety protocols.

Synthesis of Organolead Compounds: Taming the Metal

The preparation of organolead compounds can be broadly categorized into two main classes: tetraorganoleads (R₄Pb) and organolead(IV) salts (RₙPbX₄₋ₙ).

Tetraorganolead Compounds (R₄Pb)

The most common laboratory-scale synthesis of tetraorganolead compounds involves the reaction of a lead(II) salt, typically lead(II) chloride, with an excess of a Grignard reagent or an organolithium reagent.

Experimental Protocol: Synthesis of Tetraphenyllead

This protocol is adapted from the foundational work of Pfeiffer and Truskier and subsequent improvements.[4]

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Bromobenzene

-

Lead(II) chloride (PbCl₂), finely ground and dried

-

Iodine (crystal)

-

Toluene, dry

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to activate the magnesium surface.

-

Prepare a solution of bromobenzene in anhydrous diethyl ether or THF in the dropping funnel. Add a small portion of this solution to the magnesium turnings. The reaction should initiate, as evidenced by bubbling and a change in color. If the reaction does not start, gentle warming may be necessary.

-

Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring until most of the magnesium has been consumed.

-

Reaction with Lead(II) Chloride: To the vigorously stirred Grignard reagent, add dry toluene. Subsequently, add finely ground, dry lead(II) chloride in portions. The addition is exothermic, and the rate should be controlled to maintain a manageable reaction temperature.

-

After the addition of lead(II) chloride is complete, heat the reaction mixture to reflux for several hours to ensure complete reaction.

-

Work-up and Purification: Cool the reaction mixture to room temperature and quench by the slow addition of dilute hydrochloric acid. This will dissolve any unreacted magnesium and lead salts.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude tetraphenyllead can be purified by recrystallization from a suitable solvent, such as a mixture of chloroform and ethanol.

Aryllead Triacetates (ArPb(OAc)₃)

Aryllead triacetates are valuable reagents in organic synthesis and are typically prepared by the direct plumbation of an activated aromatic ring with lead tetraacetate.

Experimental Protocol: Synthesis of p-Methoxyphenyllead Triacetate

This protocol is based on the electrophilic aromatic substitution of anisole.[1]

Materials:

-

Anisole

-

Lead tetraacetate (Pb(OAc)₄)

-

Chloroform

-

Dichloroacetic acid

-

Hexane

Procedure:

-

In a flask protected from moisture, dissolve lead tetraacetate in chloroform.

-

Add anisole to the solution, followed by a catalytic amount of dichloroacetic acid. The dichloroacetic acid accelerates the reaction.[1]

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.

-

Upon completion, the reaction mixture is typically poured into hexane to precipitate the product.

-

The solid p-methoxyphenyllead triacetate is collected by filtration, washed with hexane, and dried under vacuum.

Structure and Bonding: The Key to Reactivity

The geometry of tetravalent organolead compounds is typically tetrahedral around the lead atom. The C-Pb bond is highly covalent but polarized towards the carbon atom. As mentioned, the defining characteristic is the low bond dissociation energy, which dictates the chemical behavior of these compounds.

| Bond | Bond Length (pm) | Dissociation Energy (kJ/mol) |

| C-Sn (in Me₄Sn) | 214 | 297 |

| C-Pb (in Me₄Pb) | 222 | 204 |

| Table 1: Comparison of Carbon-Tin and Carbon-Lead Bond Properties. [1] |

The longer and weaker C-Pb bond makes organolead compounds more reactive than their organotin counterparts in many reactions.[2]

Reactivity and Mechanistic Insights

The reactivity of organolead compounds is dominated by processes that involve the cleavage of the C-Pb bond.

Radical Reactions

The facile homolytic cleavage of the C-Pb bond upon heating or photolysis makes tetraalkyllead compounds effective radical initiators. This property was the basis for their use as anti-knock agents in gasoline.[2]

Figure 1: Homolytic cleavage of tetraalkyllead.

Transmetalation and Cross-Coupling Reactions

Organolead compounds are effective partners in transmetalation reactions with a variety of metals. This reactivity is particularly useful in palladium-catalyzed cross-coupling reactions for the formation of C-C bonds. While organotin (Stille coupling) and organoboron (Suzuki coupling) reagents are more commonly used due to their lower toxicity, organolead reagents can offer advantages in certain cases, such as in the synthesis of sterically hindered biaryls.[2]

The general mechanism for a palladium-catalyzed cross-coupling reaction involving an organolead reagent follows a well-established catalytic cycle.

Figure 2: Catalytic cycle of a palladium-catalyzed cross-coupling reaction.

Causality in Experimental Choices:

-

Choice of Catalyst: The selection of the palladium catalyst and ligands is crucial. Electron-rich and bulky phosphine ligands often accelerate the rate-limiting oxidative addition step and promote reductive elimination.

-

Role of the Base (in Suzuki-type reactions): While not always required for organolead couplings, in related Suzuki reactions, a base is essential to activate the organoboron species for transmetalation.[1]

-

Solvent: The choice of solvent can significantly influence the reaction rate and yield by affecting the solubility of the reagents and the stability of the catalytic intermediates.

Aryllead triacetates are particularly effective in palladium-catalyzed cross-coupling reactions with a variety of nucleophiles, including alkenes, alkynes, and boronic acids.

Applications in Complex Molecule Synthesis

The unique reactivity of organolead compounds has been harnessed in the total synthesis of natural products, although their use has become less common. They have been particularly valuable for the construction of sterically congested C-C bonds.

Illustrative Example: Arylation in Natural Product Synthesis

While a specific, contemporary example of organolead reagents in a multi-step total synthesis is less common in recent literature due to toxicity concerns, their historical application in forming challenging biaryl linkages is noteworthy. For instance, the palladium-catalyzed coupling of an aryllead triacetate with a complex aryl halide could be a key step in constructing the core of a natural product like a lignan.

Sources

- 1. nobelprize.org [nobelprize.org]

- 2. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. "Mechanism of the Formation of Tetraphenyl-Lead from Lead Chloride and " by Ernest Bindschadler and Henry Gilman [scholarworks.uni.edu]

The Enduring Legacy and Resurgence of Organolead Compounds: A Technical Guide

Abstract

For nearly two centuries, organolead compounds have occupied a unique and often controversial space in the landscape of chemistry. From their early synthesis in the mid-19th century to their revolutionary impact on the automotive industry and their recent resurgence in cutting-edge materials science, the story of organolead chemistry is one of innovation, environmental concern, and renewed discovery. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the history, discovery, synthesis, and evolving applications of these remarkable compounds. We will delve into the foundational synthetic methodologies, explore the mechanistic underpinnings of their reactivity, address the critical aspects of their toxicology and safe handling, and illuminate their contemporary role in advancing organic synthesis and renewable energy technologies.

A Historical Perspective: From Serendipitous Discovery to Industrial Dominance

The journey of organolead chemistry began in 1853, when German chemist Carl Jacob Löwig reported the first synthesis of an organolead compound.[1][2] By reacting ethyl iodide with a lead-sodium alloy, Löwig unknowingly synthesized a mixture containing what is now believed to be tetraethyllead (TEL) and hexaethyldilead.[3] This pioneering work, however, did not immediately yield a pure, well-characterized compound.

The isolation of a pure organolead compound was achieved in 1859 by George Bowdler Buckton, who successfully synthesized and characterized tetraethyllead.[3] Two years later, in 1861, Auguste Cahours expanded the family of organolead compounds by preparing tetramethyllead.[3] A significant advancement in the synthesis of these compounds came in 1916 with the work of Gerhard Grüttner and Erich Krause, who were the first to utilize Grignard reagents for the preparation of organolead compounds, a method that offered greater versatility and control.[3]

The most profound impact of organolead chemistry on society came with the discovery of tetraethyllead's anti-knock properties in gasoline by Thomas Midgley Jr. in 1921.[4] This discovery revolutionized the automotive industry, enabling the development of higher-compression, more powerful, and more efficient internal combustion engines.[5] However, the widespread use of leaded gasoline led to significant environmental and health concerns due to the release of lead into the atmosphere, a legacy that prompted its eventual phase-out and global ban.[3][4]

The Chemistry of the Carbon-Lead Bond: Synthesis and Reactivity

The defining feature of organolead compounds is the carbon-lead (C-Pb) bond. This bond is relatively weak, with a dissociation energy of approximately 204 kJ/mol for the C-Pb bond in tetramethyllead.[6][7] This inherent weakness dictates much of the reactivity of organolead compounds, making them useful as sources of organic radicals and as transmetalation reagents in organic synthesis.[6][7] Lead in organolead compounds typically exists in the +4 oxidation state, a notable contrast to the predominance of the +2 oxidation state in inorganic lead chemistry.[3]

Foundational Synthetic Methodologies

The synthesis of organolead compounds has evolved significantly since Löwig's initial experiments. The following provides an overview of key synthetic approaches.

Table 1: Key Milestones in the Synthesis of Organolead Compounds

| Year | Researcher(s) | Method | Significance |

| 1853 | Carl Jacob Löwig | Reaction of ethyl iodide with a lead-sodium alloy | First synthesis of an organolead compound.[1][2] |

| 1859 | George Bowdler Buckton | Reaction of diethylzinc with lead(II) chloride | Isolation and characterization of pure tetraethyllead.[3] |

| 1861 | Auguste Cahours | Synthesis of tetramethyllead | Expansion of the known organolead compounds.[3] |

| 1916 | Gerhard Grüttner & Erich Krause | Use of Grignard reagents with lead halides | A more general and controllable synthetic route.[3] |

Experimental Protocol: Synthesis of Tetraphenyllead via a Grignard Reagent

This protocol provides a representative method for the synthesis of a tetraaryl organolead compound, tetraphenyllead, utilizing a Grignard reagent. This method is adapted from established procedures and highlights the key steps and precautions necessary for handling these reactive compounds.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Bromobenzene

-

Lead(II) chloride (PbCl₂)

-

Iodine crystal (as initiator)

-

Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser, etc.)

-

Inert atmosphere setup (nitrogen or argon)

Procedure:

-

Preparation of the Grignard Reagent (Phenylmagnesium Bromide):

-

All glassware must be rigorously dried to exclude moisture.

-

In a three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

A solution of bromobenzene in anhydrous diethyl ether or THF is added dropwise from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.

-

The reaction mixture is typically refluxed until the magnesium is consumed, resulting in a grayish solution of phenylmagnesium bromide.

-

-

Reaction with Lead(II) Chloride:

-

The solution of phenylmagnesium bromide is cooled in an ice bath.

-

A suspension of finely powdered lead(II) chloride in anhydrous diethyl ether or THF is added portion-wise or as a slurry to the stirred Grignard reagent under an inert atmosphere.

-

The reaction is highly exothermic and the addition should be slow to maintain a controlled temperature.

-

-

Workup and Isolation:

-

After the addition is complete, the reaction mixture is stirred for a specified period at room temperature or with gentle heating to ensure complete reaction.

-

The reaction is then quenched by carefully adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether or THF.

-

The combined organic extracts are dried over anhydrous sodium sulfate or magnesium sulfate.

-

The solvent is removed under reduced pressure to yield crude tetraphenyllead.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of benzene and petroleum ether.

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources, such as water. The presence of moisture will quench the Grignard reagent, forming benzene and magnesium salts, thus preventing the desired reaction with lead chloride.

-

Inert Atmosphere: The use of a nitrogen or argon atmosphere prevents the oxidation of the Grignard reagent and other reactive intermediates.

-

Iodine Initiation: A small crystal of iodine is often used to activate the surface of the magnesium, facilitating the initiation of the Grignard reaction.

-

Controlled Addition: The exothermic nature of both the Grignard formation and its reaction with lead chloride necessitates slow, controlled addition to prevent runaway reactions and ensure safety.

Scientific Integrity & Logic: Understanding the Risks and Ensuring Safety

The toxicity of lead and its compounds is well-documented, and organolead compounds present a unique set of hazards due to their volatility and ability to be absorbed through the skin.[8][9] A thorough understanding of these risks and the implementation of robust safety protocols are paramount for any researcher working with these materials.

Toxicology of Organolead Compounds

The toxicity of organolead compounds, particularly alkyllead compounds like tetraethyllead, is primarily due to their metabolic conversion in the body to trialkyllead species. These metabolites are potent neurotoxins that can cause a range of symptoms from tremors and hallucinations to severe neurological damage and death.[10] The historical incidents of lead poisoning in workers at tetraethyllead production plants underscore the severe health risks associated with occupational exposure.[4]

Laboratory Safety and Handling Protocols

Adherence to strict safety protocols is non-negotiable when working with organolead compounds. The following guidelines are based on recommendations from the Occupational Safety and Health Administration (OSHA) and established laboratory safety practices.[11]

-

Engineering Controls: All manipulations of organolead compounds should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Gloves: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn at all times. Double-gloving is recommended.

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Lab Coat: A flame-resistant lab coat with long sleeves should be worn.

-

-

Personal Hygiene:

-

Wash hands thoroughly with soap and water after handling organolead compounds and before leaving the laboratory.

-

Do not consume food or beverages in the laboratory.

-

-

Waste Disposal: All organolead waste, including contaminated consumables, must be disposed of as hazardous waste in accordance with institutional and regulatory guidelines.

-

Spill Response: A spill kit specifically for reactive and toxic chemicals should be readily available. In the event of a spill, the area should be evacuated, and trained personnel should handle the cleanup.

Modern Applications: A Renaissance in Organolead Chemistry

Despite their historical association with environmental toxicity, organolead compounds have found a resurgence in modern chemical research, offering unique reactivity and properties for a range of applications.

Organolead Compounds in Organic Synthesis

Organolead reagents, particularly organolead triacetates, have emerged as versatile reagents in organic synthesis. They are effective in a variety of coupling reactions, including the arylation of phenols and dicarbonyl compounds.[12][13] These reactions often exhibit high regioselectivity, providing access to sterically hindered molecules that are challenging to synthesize using other methods.[12]

Diagram 1: Generalized Experimental Workflow for Palladium-Catalyzed Cross-Coupling using an Organolead Reagent

Caption: A typical workflow for a palladium-catalyzed cross-coupling reaction involving an organolead reagent.

Organolead Halide Perovskites: A New Frontier in Solar Energy

One of the most exciting recent developments in organolead chemistry is the emergence of organolead halide perovskites as highly efficient materials for photovoltaic applications.[3] These materials, with a general formula of AMX₃ (where A is an organic cation, M is lead, and X is a halide), have demonstrated remarkable power conversion efficiencies in solar cells, rivaling those of traditional silicon-based technologies. The tunable electronic properties and solution-processability of these materials make them a promising avenue for the development of low-cost, high-performance solar energy conversion devices.

Diagram 2: Signaling Pathway of Charge Generation in a Perovskite Solar Cell

Caption: The process of photon absorption, charge generation, and transport in an organolead perovskite solar cell.

Conclusion and Future Outlook

The field of organolead chemistry has undergone a remarkable transformation. While the era of tetraethyllead in gasoline has rightfully come to a close due to its environmental impact, the fundamental reactivity of the carbon-lead bond continues to inspire new discoveries. From enabling the synthesis of complex organic molecules to powering the next generation of solar cells, organolead compounds are poised to play a significant role in addressing contemporary scientific challenges. As researchers continue to explore the rich chemistry of these compounds, a steadfast commitment to safety and environmental stewardship will be essential to harnessing their full potential responsibly.

References

- Organolead chemistry - Grokipedia. (n.d.).

-

Organolead chemistry - Wikipedia. (n.d.). Retrieved from [Link]

-

Thomas Midgley, Jr.: Developed Tetraethyl Lead for Gasoline — Collaborative for Health & Environment. (n.d.). Retrieved from [Link]

-

Organolead compound - chemeurope.com. (n.d.). Retrieved from [Link]

-

The Secret History of Lead. (n.d.). The Chemical Connection. Retrieved from [Link]

- Walsh, T. J., & Tilson, H. A. (1984). Neurobehavioral toxicology of the organoleads.Neurotoxicology, 5(3), 67–86.

-

Seyferth, D. (2003). The Rise and Fall of Tetraethyllead. 1. Discovery and Slow Development in European Universities, 1853–1920. Organometallics, 22(25), 5154–5178. [Link]

-

Kovarik, W. (n.d.). Charles F. Kettering and the 1921 discovery of tetraethyl lead. Retrieved from [Link]

-

Carl Jacob Loewig (1803-1890): A pioneer of organometallic chemistry - American Chemical Society. (n.d.). Retrieved from [Link]

-

Tetraethyllead - Wikipedia. (n.d.). Retrieved from [Link]

-

Kang, S.-K., Choi, S.-C., Ryu, H.-C., & Yamaguchi, T. (1998). Palladium-Catalyzed Coupling of Organolead Compounds with Olefins. The Journal of Organic Chemistry, 63(23), 8436–8437. [Link]

-

Standard Operating Procedures For Handling, Storage and Disposal of Lead Compounds - Drexel University. (n.d.). Retrieved from [Link]

-

SOP for Lead Compounds. (2022, February 14). Retrieved from [Link]

-

Lead Regulations in the US: Origins and Evolution - Vert Environmental. (2023, August 14). Retrieved from [Link]

-

Lead Poisoning: A Historical Perspective | About EPA. (2016, September 16). Retrieved from [Link]

-

Gao, P., Grätzel, M., & Nazeeruddin, M. K. (2014). Organohalide lead perovskites for photovoltaic applications. Energy & Environmental Science, 7(8), 2448-2463. [Link]

- Bindschadler, E., & Gilman, H. (1941). Mechanism of the Formation of Tetraphenyl-Lead from Lead Chloride and Phenyllithium.Proceedings of the Iowa Academy of Science, 48(1), 273-274.

- Needleman, H. (2004). Lead Poisoning.Annual Review of Medicine, 55, 209–222.

- Historical documentation of lead toxicity prior to the 20th century in English literature. (2020). Human & Experimental Toxicology, 39(8), 1035–1045.

Sources

- 1. Oxidative addition - Wikipedia [en.wikipedia.org]

- 2. Organometallic HyperTextBook: Oxidative Addition [ilpi.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Oxidative addition | PPTX [slideshare.net]

- 5. researchgate.net [researchgate.net]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 9. Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scholarworks.uni.edu [scholarworks.uni.edu]

- 11. Inorganic Mercury and its Compounds | Occupational Safety and Health Administration [osha.gov]

- 12. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 13. grokipedia.com [grokipedia.com]

toxicological data and safety precautions for diphenyllead dichloride

An In-depth Technical Guide to Diphenyllead Dichloride: Toxicological Profile and Safety Imperatives

Authored by: Gemini, Senior Application Scientist

Abstract

Diphenyllead dichloride (C₁₂H₁₀Cl₂Pb) is an organolead compound characterized by its significant toxicological profile and environmental hazards.[1] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the compound's toxicological data, GHS hazard classifications, and rigorous safety protocols. The objective is to furnish scientific personnel with the critical knowledge required to handle this substance responsibly, ensuring personal safety and environmental protection. We will delve into its acute and chronic health effects, reproductive toxicity, and carcinogenic potential, supported by established safety data. Furthermore, this document outlines essential engineering controls, personal protective equipment (PPE) requirements, and emergency procedures to mitigate exposure risks.

Compound Identification and Physicochemical Properties

Diphenyllead dichloride, also known as dichlorodiphenylplumbane, is a white crystalline powder.[2] Understanding its fundamental properties is the first step in a robust safety assessment.

| Property | Value | Source |

| CAS Number | 2117-69-3 | [1][3][4] |

| Molecular Formula | C₁₂H₁₀Cl₂Pb | [1][3][5] |

| Molecular Weight | 432.31 g/mol | [1] |

| Melting Point | 249-251°C (decomposes) | [1] |

| Boiling Point | 362.3°C at 760 mmHg | [1] |

| Appearance | White crystalline powder | [2] |

| Density | 5.85 g/mL |

Toxicological Profile: A Substance of High Concern

The toxicity of diphenyllead dichloride is significant and multifaceted, primarily driven by the presence of lead, a cumulative poison.[6] Exposure can lead to severe acute and chronic health effects.

GHS Hazard Classification

Globally Harmonized System (GHS) classifications provide a standardized understanding of the compound's intrinsic hazards.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Reproductive Toxicity | Category 1A | H360: May damage fertility or the unborn child |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure |

| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |

| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

Acute Effects

-

Oral and Inhalation: Classified as harmful if swallowed or inhaled.[7][9] Acute exposure can lead to symptoms of lead poisoning, including metallic taste, abdominal pain, nausea, headache, and central nervous system effects.[2][6]

-

Dermal Contact: While specific data for diphenyllead dichloride is limited, lead compounds can be absorbed through the skin with prolonged exposure, potentially causing local irritation, redness, and pain.[6]

-

Eye Contact: May cause irritation or abrasion to eye tissues.[6]

Chronic and Repeated Exposure Effects

The primary danger of organolead compounds lies in their potential for cumulative toxicity. Prolonged or repeated exposure causes damage to multiple organ systems.[8][9]

-

Target Organs: The central nervous system, kidneys, and blood are primary targets.[7]

-

Neurological Effects: Lead is a potent neurotoxin. Chronic exposure can result in irritability, memory loss, disturbed sleep, and mood changes.[2] High body levels can lead to increased cerebrospinal pressure and brain damage.

-

Renal Effects: The kidneys are susceptible to damage from chronic lead exposure.[2]

-

Hematological Effects: Lead can interfere with heme synthesis, potentially leading to anemia.[2]

Carcinogenicity and Reproductive Toxicity

-

Carcinogenicity: Diphenyllead dichloride is suspected of causing cancer (GHS Category 2).[7][8][9] The EPA IRIS classification for inorganic lead compounds is Group B2, indicating it is a probable human carcinogen based on sufficient animal evidence.[6]

-

Reproductive Toxicity: The compound is classified as a Category 1A reproductive toxin, meaning it is known to damage fertility or the unborn child. Lead salts are known to cross the placenta and can induce embryo- and feto-mortality. It may also cause harm to breast-fed children.

Mandatory Safety Protocols and Procedures

Given the severe hazard profile, a multi-layered approach to safety is non-negotiable. This involves a combination of engineering controls, rigorous work practices, and appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

The primary objective is to minimize the generation and release of dusts and aerosols.

-

Ventilation: All work with diphenyllead dichloride must be conducted in a well-ventilated area.

-

Chemical Fume Hood: Handling of the solid compound or any solutions must be performed inside a certified chemical fume hood.[9]

-

Restricted Access: The area where the compound is stored and handled should be locked or otherwise accessible only to qualified and authorized personnel.[7]

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.

-

Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use, and a proper removal technique must be employed to avoid skin contact.

-

Eye/Face Protection: Wear chemical safety goggles and/or a full-face shield where there is a risk of splashing or dust generation.[6]

-

Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.[10] For larger quantities or in situations with a high potential for exposure, protective clothing may be necessary.

-

Respiratory Protection: If engineering controls are insufficient or during spill cleanup, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[11]

Caption: Personal Protective Equipment (PPE) and Handling Workflow.

Handling and Storage

-

Handling: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[7] Avoid contact with skin, eyes, and clothing.[7][9] Do not eat, drink, or smoke when using this product.[7] Avoid the formation of dust.[7]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9] Store locked up.[7] Isolate from incompatible substances such as strong oxidizing agents.[6][11]

Spill Management and Waste Disposal

-

Spill Procedure:

-

Evacuate personnel from the immediate area and ensure adequate ventilation.[7]

-

Wear full PPE, including respiratory protection.[6]

-

Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[7][9]

-

Carefully sweep up or vacuum the spilled material using a HEPA filter vacuum.[6] Avoid creating dust.[7]

-

Place the collected material into a suitable, closed, and labeled container for disposal.[7]

-

Clean the affected area thoroughly.

-

-

Waste Disposal: Dispose of contents and containers to an approved waste disposal plant.[7] This material is considered hazardous waste and must be disposed of in accordance with all federal, state, and local regulations.[9][12]

Emergency Procedures: A Plan for the Unexpected

Immediate and appropriate action is crucial in the event of an exposure or other emergency.

First Aid Measures

Always show the Safety Data Sheet (SDS) to the attending medical professional.

-

Inhalation: Remove the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Seek immediate medical attention.[8]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.[6]

-

Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Call an ophthalmologist.[9]

-

Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[7]

Caption: First Aid Decision Flowchart for Exposure Incidents.

Firefighting Measures

-

Extinguishing Media: Use extinguishing media suitable for the surrounding fire, such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including hydrogen chloride gas and lead oxides.[9]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[6]

References

-

Diphenyllead dichloride | C12H10Cl2Pb | CID 75032 - PubChem. National Center for Biotechnology Information. [Link]

-

Cas 2117-69-3, DIPHENYLLEAD DICHLORIDE - LookChem. LookChem. [Link]

-

Diphenyllead dichloride (C12H10Cl2Pb) - PubChemLite. PubChemLite. [Link]

-

What to do in a chemical emergency - GOV.UK. UK Government. [Link]

-

What to Do in a Chemical Emergency - CDC. Centers for Disease Control and Prevention. [Link]

-

LEAD CHLORIDE - Vector SDS and Chemical Management. Vector Solutions. [Link]

-

Hazardous Substance Fact Sheet - NJ.gov. New Jersey Department of Health. [Link]

-

Lead dichloride - NIST WebBook. National Institute of Standards and Technology. [Link]

-

Methylene Chloride | Medical Management Guidelines | Toxic Substance Portal - CDC. Agency for Toxic Substances and Disease Registry. [Link]

-

Western Carolina University Standard Operating Procedure for the use of Dichloromethane. Western Carolina University. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. nj.gov [nj.gov]

- 3. Diphenyllead dichloride | C12H10Cl2Pb | CID 75032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DIPHENYLLEAD DICHLORIDE | 2117-69-3 [chemicalbook.com]

- 5. PubChemLite - Diphenyllead dichloride (C12H10Cl2Pb) [pubchemlite.lcsb.uni.lu]

- 6. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 8. fishersci.com [fishersci.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. wcu.edu [wcu.edu]

- 11. fishersci.com [fishersci.com]

- 12. ltschem.com [ltschem.com]

diphenyllead dichloride molecular weight and formula

An In-Depth Technical Guide to Diphenyllead Dichloride

Authored by: A Senior Application Scientist

Introduction

Diphenyllead dichloride, an organolead compound, holds a significant, albeit cautionary, place in the annals of chemistry. With the chemical formula C12H10Cl2Pb, it is structurally characterized by a central lead atom bonded to two phenyl groups and two chlorine atoms.[1][2][3] This guide provides a comprehensive overview of its molecular characteristics, synthesis, historical applications, and the critical safety considerations that govern its handling, tailored for professionals in research and drug development.

Core Molecular and Physical Properties

A foundational understanding of a compound begins with its fundamental properties. Diphenyllead dichloride is a solid at room temperature with a melting point that signals decomposition.[2] Its molecular structure dictates its reactivity and physical characteristics, which are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C12H10Cl2Pb | [1][2][3][4] |

| Molecular Weight | 432.31 g/mol | [1][2][4] |

| CAS Number | 2117-69-3 | [1][2] |

| IUPAC Name | dichloro(diphenyl)plumbane | [4] |

| Melting Point | 249-251°C (decomposes) | [2] |

| Boiling Point | 362.3°C at 760 mmHg | [2] |

| Appearance | Crystalline solid | [5] |

These properties are critical for designing experimental conditions, such as selecting appropriate solvents and determining reaction temperatures.

Synthesis of Diphenyllead Dichloride: A Laboratory Protocol

The synthesis of diphenyllead dichloride is most commonly achieved through the controlled reaction of tetraphenyllead with hydrochloric acid.[1][6] This reaction cleaves two of the four phenyl groups from the lead atom, replacing them with chloride ions. The causality behind this specific stoichiometry lies in the relative stability of the resulting organolead chlorides; the reaction can be modulated to favor the formation of triphenyllead chloride or diphenyllead dichloride.

Experimental Protocol: Synthesis from Tetraphenyllead

This protocol is a self-validating system, where the purity of the product can be confirmed through melting point analysis and spectroscopic methods.

Materials:

-

Tetraphenyllead ((C6H5)4Pb)

-

Concentrated Hydrochloric Acid (HCl)

-

Benzene or Chloroform (solvent)

-

Ethanol (for washing/purification)

-

Argon or Nitrogen gas (for inert atmosphere)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, dissolve a known quantity of tetraphenyllead in benzene or chloroform under an inert atmosphere of argon.[1]

-

Addition of HCl: Slowly add a stoichiometric amount of concentrated hydrochloric acid to the stirred solution at room temperature. The reaction is typically carried out in the dark to prevent photochemical side reactions.[1]

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The formation of the more polar diphenyllead dichloride will be evident by a lower Rf value compared to the starting tetraphenyllead.

-

Isolation of Product: Upon completion, the reaction mixture is filtered. Diphenyllead dichloride, being less soluble, may precipitate out of the solution.[6] The collected solid is the crude product.

-

Purification: The crude product is washed with hot ethanol to remove any unreacted tetraphenyllead and other soluble impurities.[6] The purified diphenyllead dichloride is then dried under vacuum.

-

Characterization: The identity and purity of the final product should be confirmed by melting point determination and spectroscopic analysis (e.g., NMR, IR).

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of diphenyllead dichloride.

Applications: A Historical Perspective

The primary historical applications of diphenyllead dichloride were as a fungicide and a pesticide.[2] It was utilized in wood preservation and in the production of plastics and rubber to prevent microbial degradation.[2] However, the high toxicity and significant environmental hazards associated with organolead compounds have led to severe restrictions on its use.[2] Modern research has largely shifted towards safer alternatives.

Safety, Handling, and Toxicology

Diphenyllead dichloride is a hazardous substance and must be handled with extreme caution. Its toxicological profile necessitates stringent safety protocols in a laboratory setting.

GHS Hazard Classification

| Hazard Statement | Description |

| H302 | Harmful if swallowed.[4] |

| H332 | Harmful if inhaled.[4] |

| H360 | May damage fertility or the unborn child.[4] |

| H373 | May cause damage to organs through prolonged or repeated exposure.[4] |

| H400 | Very toxic to aquatic life.[4] |

| H410 | Very toxic to aquatic life with long lasting effects.[4] |

Safe Handling and Emergency Procedures

Engineering Controls:

-

Work should be conducted in a well-ventilated chemical fume hood.

-

Use of a glovebox is recommended for handling larger quantities.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a face shield.

-

Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.

Emergency Procedures:

-

Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Flush eyes with water as a precaution for at least 15 minutes. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Toxicological Insights

Exposure to diphenyllead dichloride can lead to severe health consequences. It is known to be a reproductive toxin and can cause damage to the nervous system, kidneys, and other organs with prolonged or repeated exposure.[2][4] Its environmental persistence and high toxicity to aquatic life underscore the importance of proper disposal according to local, state, and federal regulations.

References

-

WebElements. (n.d.). Lead dichloride. Retrieved from [Link]

-

LookChem. (n.d.). Cas 2117-69-3, DIPHENYLLEAD DICHLORIDE. Retrieved from [Link]

-

PubChem. (n.d.). Diphenyllead dichloride. Retrieved from [Link]

-

PubChemLite. (n.d.). Diphenyllead dichloride (C12H10Cl2Pb). Retrieved from [Link]

-

NIST. (n.d.). Lead dichloride. Retrieved from [Link]

-

Carl ROTH. (2018). Safety Data Sheet: Lead(II) chloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Lead(II) chloride. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Lead(II) chloride. Retrieved from [Link]

-

Prakash Chemicals International. (n.d.). The structure and applications of dichloromethane. Retrieved from [Link]

- Gilman, H., & Apperson, L. D. (1943). THE PREPARATION OF TRIPHENYL LEAD CHLORIDE AND DIPHENYL LEAD DICHLORIDE. Journal of the American Chemical Society, 65(3), 304-305.

-

NCBI. (n.d.). Dichloromethane. Retrieved from [Link]

-

Purosolv. (2023). Unveiling the Versatility of Methylene Dichloride. Retrieved from [Link]

-

American Chemical Society. (n.d.). DCM Ban: Alternatives & Resources for Dichloromethane. Retrieved from [Link]

-

Hazel Chem. (2018, January 14). lead two chloride synthesis OTC (PbCl2). YouTube. Retrieved from [Link]

Sources

- 1. DIPHENYLLEAD DICHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. DIPHENYLLEAD DICHLORIDE | 2117-69-3 [chemicalbook.com]

- 4. Diphenyllead dichloride | C12H10Cl2Pb | CID 75032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WebElements Periodic Table » Lead » lead dichloride [webelements.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Solubility and Stability of Diphenyllead Dichloride

Foreword